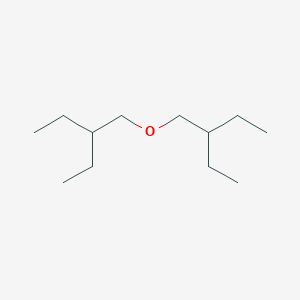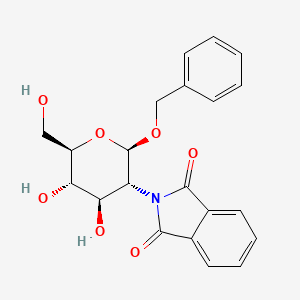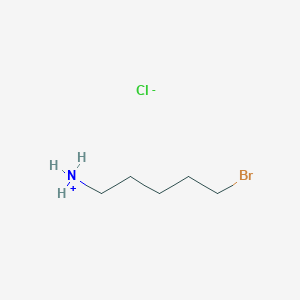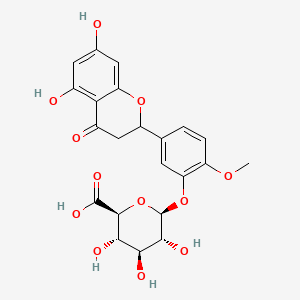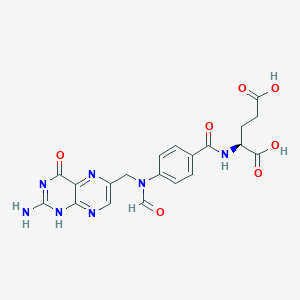
CID 3080544
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Probing Biological Systems : CID is used as a tool for studying biological processes, offering a way to tackle problems not accessible by classical genetic interference methods (Voss, Klewer, & Wu, 2015).
Inducible Gene Regulation : The development of proteolysis-targeting chimera-based CID (PROTAC-CID) platforms enables inducible gene regulation and gene editing in human cells and mice (Ma et al., 2023).
Controlling Protein Localization and Function : A novel chemical inducer of protein dimerization facilitates rapid activation and deactivation with high spatiotemporal resolution, useful for controlling peroxisome transport and mitotic checkpoint signaling in living cells (Aonbangkhen et al., 2018).
Solving Cell Biology Problems : CID has been instrumental in providing insights into lipid second messengers and small GTPases, particularly in understanding the "signaling paradox" (DeRose, Miyamoto, & Inoue, 2013).
Water Use Efficiency in Agriculture : CID, in the context of carbon isotope discrimination, has been applied to improve water use efficiency and productivity of barley under various environmental conditions (Anyia et al., 2007).
Development of Chemically Inducible Trimerization Systems : The creation of chemically inducible trimerization tools based on split FRB or FKBP with full-length FKBP or FRB, which expands the chemogenetics toolbox and enables new types of protein manipulation in live cells (Wu et al., 2020).
Zukünftige Richtungen
A study suggests that the LC-MS/MS method, which includes the quantification of 10-Formyl Folic Acid (CID 3080544), provides fast quantification of various folate vitamers and total folate content. This could be a proper substitute to the currently standardized but imprecise and time-consuming microbiological assay in the future .
Eigenschaften
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O7/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,7,9,13H,5-6,8H2,(H,24,31)(H,29,30)(H,33,34)(H3,21,22,25,26,32)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWUWNVTCLDEOG-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)N=C(N3)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)N=C(N3)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 3080544 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[(4-Methylpiperazin-1-yl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B8078229.png)
![3-(2-Aminoethyl)-N,N-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine hydrochloride](/img/structure/B8078241.png)
![6-Benzyl-5-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B8078249.png)

